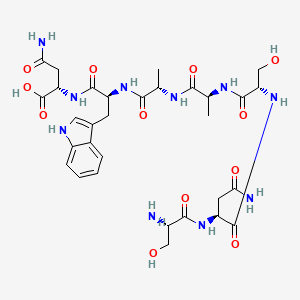![molecular formula C10H9S4Sb B14228671 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine CAS No. 828938-08-5](/img/structure/B14228671.png)
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine is a complex organometallic compound that features a unique structure incorporating antimony and sulfur atoms
Méthodes De Préparation
The synthesis of 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine typically involves the reaction of phenyl-substituted precursors with antimony and sulfur sources under controlled conditions The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane
Analyse Des Réactions Chimiques
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can stabilize metal centers and facilitate various catalytic processes.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its interactions with biological macromolecules.
Industry: While industrial applications are limited, its role in the development of new materials and catalysts is of significant interest.
Mécanisme D'action
The mechanism by which 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine exerts its effects involves its interaction with metal centers and biological targets. The sulfur and antimony atoms in the compound can coordinate with metal ions, influencing their reactivity and stability. In biological systems, the compound may interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine include:
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiin: A closely related compound with similar structural features.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithione: Another variant with different oxidation states of sulfur.
2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiol: A compound with thiol groups instead of thioether groups.
The uniqueness of this compound lies in its specific arrangement of antimony and sulfur atoms, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
828938-08-5 |
|---|---|
Formule moléculaire |
C10H9S4Sb |
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
2-phenyl-5,6-dihydro-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C6H5.C4H6S4.Sb/c1-2-4-6-5-3-1;5-3-4(6)8-2-1-7-3;/h1-5H;5-6H,1-2H2;/q;;+2/p-2 |
Clé InChI |
HQXRNJKJYMXTFD-UHFFFAOYSA-L |
SMILES canonique |
C1CSC2=C(S1)S[Sb](S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


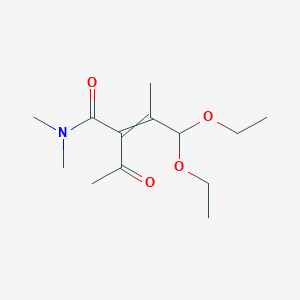
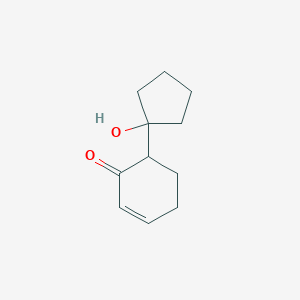
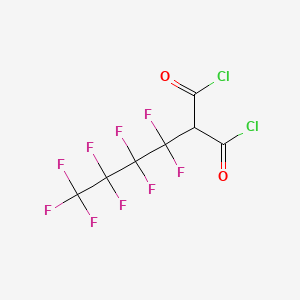

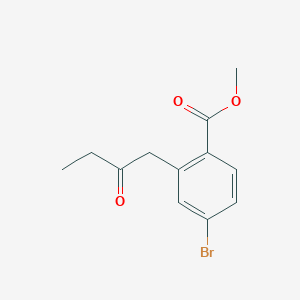
![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
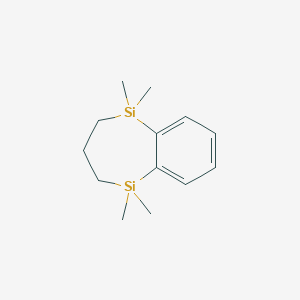
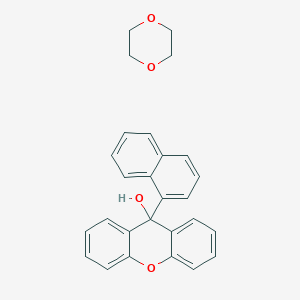
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
